![molecular formula C51H60Cl3NO17 B12293896 13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)
13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-{[(3-t-Boc)-2,2-dimetil-4S-fenil-1,3-oxazolidin-5R-il]formil}-7-O-(2,2,2-tricloroetil)oxi]carbonil) Baccatin III es un compuesto orgánico complejo que pertenece a la clase de los taxanos. Los taxanos son bien conocidos por su papel en el tratamiento del cáncer, particularmente en la quimioterapia. Este compuesto es un derivado de la Baccatin III, que es un precursor del agente quimioterapéutico ampliamente utilizado, paclitaxel.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 13-{[(3-t-Boc)-2,2-dimetil-4S-fenil-1,3-oxazolidin-5R-il]formil}-7-O-(2,2,2-tricloroetil)oxi]carbonil) Baccatin III implica múltiples pasos, comenzando desde Baccatin III. Los pasos clave incluyen:
Protección de los grupos hidroxilo: Los grupos hidroxilo de la Baccatin III se protegen utilizando grupos tert-butoxicarbonilo (Boc).
Formación del anillo oxazolidinona: El anillo oxazolidinona se forma haciendo reaccionar la Baccatin III protegida con reactivos apropiados bajo condiciones controladas.
Introducción del grupo tricloroetil: El grupo tricloroetil se introduce mediante una reacción de sustitución, donde el grupo hidroxilo es reemplazado por el grupo tricloroetil.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo, convirtiéndolos en grupos hidroxilo.
Sustitución: El grupo tricloroetil puede ser sustituido por otros grupos funcionales bajo condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como azida de sodio o tioles.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
13-{[(3-t-Boc)-2,2-dimetil-4S-fenil-1,3-oxazolidin-5R-il]formil}-7-O-(2,2,2-tricloroetil)oxi]carbonil) Baccatin III tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de derivados de taxanos más complejos.
Biología: El compuesto se estudia por sus interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos.
Medicina: Sirve como precursor para la síntesis de agentes quimioterapéuticos como el paclitaxel.
Industria: El compuesto se utiliza en el desarrollo de nuevas formulaciones de fármacos y sistemas de administración.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con los microtúbulos, que son componentes esenciales del citoesqueleto de la célula. Al unirse a los microtúbulos, el compuesto los estabiliza y evita su despolimerización, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. Los objetivos moleculares incluyen la tubulina, una proteína que forma los bloques de construcción de los microtúbulos.
Comparación Con Compuestos Similares
Compuestos similares
Paclitaxel: Un agente quimioterapéutico ampliamente utilizado derivado de la Baccatin III.
Docetaxel: Otro derivado de taxano con mecanismos de acción similares.
Cabazitaxel: Un taxano más nuevo con mayor eficacia contra ciertos tipos de cáncer.
Unicidad
13-{[(3-t-Boc)-2,2-dimetil-4S-fenil-1,3-oxazolidin-5R-il]formil}-7-O-(2,2,2-tricloroetil)oxi]carbonil) Baccatin III es único debido a sus modificaciones estructurales específicas, que pueden mejorar su estabilidad y biodisponibilidad en comparación con otros derivados de taxanos. Estas modificaciones también permiten el desarrollo de nuevas formulaciones de fármacos con perfiles terapéuticos potencialmente mejorados.
Propiedades
Fórmula molecular |
C51H60Cl3NO17 |
|---|---|
Peso molecular |
1065.4 g/mol |
Nombre IUPAC |
3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
InChI |
InChI=1S/C51H60Cl3NO17/c1-26-31(67-42(60)37-35(29-18-14-12-15-19-29)55(47(9,10)71-37)43(61)72-45(4,5)6)23-50(63)40(69-41(59)30-20-16-13-17-21-30)38-48(11,39(58)36(66-27(2)56)34(26)46(50,7)8)32(68-44(62)65-25-51(52,53)54)22-33-49(38,24-64-33)70-28(3)57/h12-21,31-33,35-38,40,63H,22-25H2,1-11H3 |
Clave InChI |
QTSBQWAZXIXUNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12293815.png)
![3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B12293821.png)
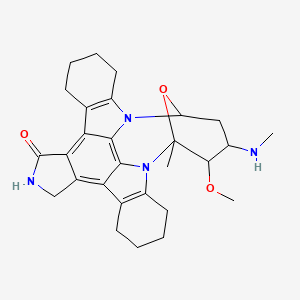

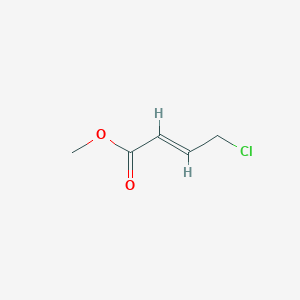
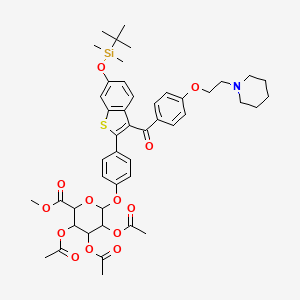
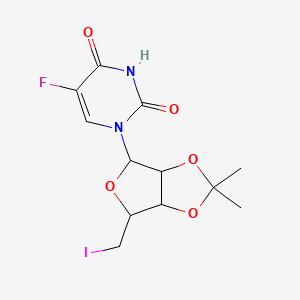
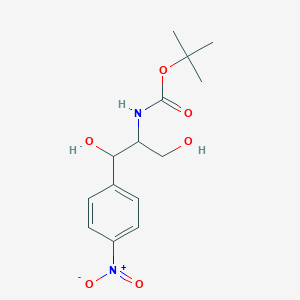
![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)
![2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B12293910.png)
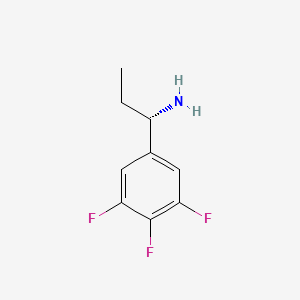
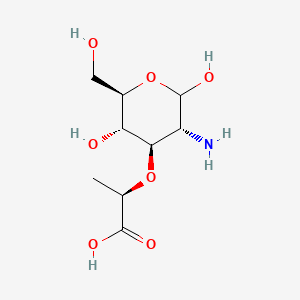
![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)
